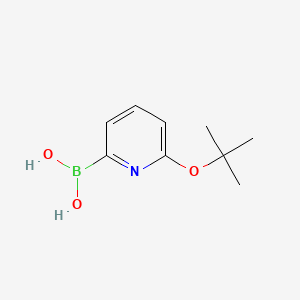

(6-(tert-Butoxy)pyridin-2-yl)boronic acid

Descripción general

Descripción

(6-(tert-Butoxy)pyridin-2-yl)boronic acid: is an organoboron compound that features a pyridine ring substituted with a tert-butoxy group at the 6-position and a boronic acid group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-(tert-Butoxy)pyridin-2-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 6-(tert-butoxy)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert atmosphere conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: (6-(tert-Butoxy)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Boronic esters or borates.

Substitution: Pyridine derivatives with different substituents at the 6-position.

Aplicaciones Científicas De Investigación

Chemistry: (6-(tert-Butoxy)pyridin-2-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology and Medicine: This compound is explored for its potential in drug discovery and development, especially in the design of molecules that can interact with biological targets.

Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of (6-(tert-Butoxy)pyridin-2-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. The tert-butoxy group can influence the reactivity and selectivity of the compound in different reactions.

Comparación Con Compuestos Similares

- (6-Methoxypyridin-2-yl)boronic acid

- (6-Ethoxypyridin-2-yl)boronic acid

- (6-Isopropoxypyridin-2-yl)boronic acid

Comparison: (6-(tert-Butoxy)pyridin-2-yl)boronic acid is unique due to the presence of the bulky tert-butoxy group, which can provide steric hindrance and influence the reactivity and selectivity in chemical reactions. Compared to its analogs with smaller alkoxy groups, it may exhibit different physical and chemical properties, making it suitable for specific applications where such characteristics are desired.

Actividad Biológica

(6-(tert-Butoxy)pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This compound is primarily recognized for its role in organic synthesis, but recent studies have begun to elucidate its biological activities, including anticancer, antibacterial, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted at the 6-position with a tert-butoxy group and a boronic acid functional group. This unique arrangement imparts specific reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis.

The mechanism of action for this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is significant in enzyme inhibition and molecular recognition applications. Boronic acids are known to interact with serine residues in enzymes, which can lead to inhibition of enzymatic activity .

1. Anticancer Activity

Research indicates that this compound and similar compounds exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, boronic acids have been shown to inhibit autotaxin, an enzyme implicated in cancer metastasis, with some derivatives demonstrating enhanced potency compared to traditional inhibitors .

A structure-activity relationship (SAR) study revealed that modifications to the boronic acid moiety can significantly affect the inhibitory potency against cancer cells. The introduction of specific substituents can enhance binding affinity and selectivity towards cancerous tissues .

2. Antibacterial Activity

This compound also shows promise as an antibacterial agent. Studies have demonstrated that this compound can effectively bind to class C β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria. The hydroxyl group of the boronic acid facilitates this interaction, leading to inhibition of bacterial growth .

In vitro assays have shown that certain derivatives possess low nanomolar inhibitory constants against resistant strains of bacteria, indicating strong potential for developing new antibacterial therapies .

Case Studies

Several case studies highlight the biological activity of this compound:

- Inhibition of Autotaxin : A study demonstrated that derivatives with boronic acids showed up to 440-fold increased activity against autotaxin compared to non-boronic acid analogs, suggesting their potential as effective anticancer agents .

- Antibiotic Resistance : Research focusing on the interaction between boronic acids and β-lactamases revealed that compounds like this compound could restore the efficacy of β-lactam antibiotics against resistant bacterial strains by inhibiting the enzymes responsible for resistance .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | Structure | High potency against autotaxin | Effective against resistant strains |

| (6-Methoxypyridin-2-yl)boronic acid | Structure | Moderate potency | Less effective than tert-butoxy derivative |

| (6-Isopropoxypyridin-2-yl)boronic acid | Structure | Low potency | Ineffective against β-lactamases |

Propiedades

IUPAC Name |

[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-9(2,3)14-8-6-4-5-7(11-8)10(12)13/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLLSKFZQODXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671263 | |

| Record name | (6-tert-Butoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-88-3 | |

| Record name | Boronic acid, B-[6-(1,1-dimethylethoxy)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-tert-Butoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.